OTX008, also known as Calixarene 0118, PTX-008, OTX008, or OTX-008, is a synthetic, non-peptidic, calix[4]arene derivative designed as a topomimetic of Anginex, a galectin-1-targeting angiostatic peptide []. It is classified as a galectin-1 inhibitor and has been investigated for its anti-angiogenic and antitumor potential in various preclinical cancer models []. OTX008 interacts with galectin-1, a multifunctional carbohydrate-binding protein often overexpressed in tumor cells, and disrupts its function in tumor cell proliferation, apoptosis, angiogenesis, and immune evasion [, ].
The synthesis of alkyne-functionalized calix[4]arene precursors of OTX008 and the corresponding cold 2-[F]fluoroethyltriazole reference compounds starts from tetrahydroxycalix[4]arene []. These are then purified to a purity greater than 99%. While detailed synthetic procedures for OTX008 itself are not explicitly described in the provided papers, the synthesis of radiolabeled analogs using click chemistry suggests a multistep process involving modifications to the calix[4]arene core structure.
OTX008 has been shown to participate in chemical reactions related to radiolabeling for imaging studies. A click chemistry approach involving a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between 2-[F]fluoroethylazide and an alkyne-functionalized OTX008 analog has been successfully employed to synthesize a radiolabeled version of the compound [].
OTX008 functions as an allosteric inhibitor of galectin-1, meaning it binds to a site distinct from the carbohydrate-binding site of the lectin and induces a conformational change that disrupts its ability to bind to carbohydrates []. This disruption of galectin-1 activity affects multiple downstream pathways involved in tumorigenesis. For example, OTX008 has been shown to:
Preclinical cancer research: OTX008 has shown promising antitumor activity in various preclinical models, including human tumor xenografts [, , ]. It has been investigated for its potential in treating different types of cancer, such as:
Retinal neovascularization research: OTX008 has shown potential in inhibiting retinal neovascularization in models of oxygen-induced retinopathy, suggesting its applicability in treating retinal angiogenic diseases [, ].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: